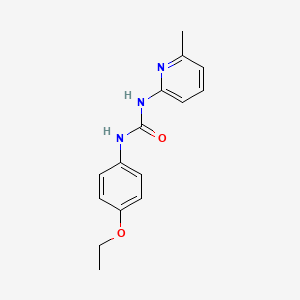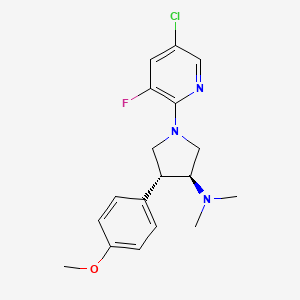
N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as EPM-2750, is a chemical compound that has been studied for its potential use as a therapeutic agent in various diseases. This compound belongs to the class of urea-based kinase inhibitors and has shown promising results in preclinical studies.
Mechanism of Action
N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea works by inhibiting the activity of several kinases, including JAK2, FLT3, and RET. These kinases play a crucial role in the proliferation and survival of cancer cells, as well as in the regulation of inflammation and neurodegeneration. By inhibiting these kinases, N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea can potentially block the growth and survival of cancer cells, reduce inflammation, and prevent neurodegeneration.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have several biochemical and physiological effects in preclinical studies. It can inhibit the activity of several kinases, reduce the proliferation and survival of cancer cells, and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea in lab experiments is its specificity for certain kinases, which allows for targeted inhibition of specific pathways. However, one limitation is that the compound may have off-target effects on other kinases, which can complicate the interpretation of the results.
Future Directions
There are several future directions for the study of N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea. One direction is to further investigate its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its safety and efficacy in clinical trials. Additionally, future studies can focus on optimizing the synthesis and formulation of N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea to improve its pharmacokinetic properties and therapeutic potential.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea involves a multi-step process that starts with the reaction of 4-ethoxyaniline and 2-chloro-6-methylpyridine to form N-(4-ethoxyphenyl)-6-methyl-2-pyridinamine. This intermediate is then reacted with urea in the presence of a catalyst to produce N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea.
Scientific Research Applications
N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, this compound has shown promising results in inhibiting the activity of several kinases that are involved in the development and progression of these diseases.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-20-13-9-7-12(8-10-13)17-15(19)18-14-6-4-5-11(2)16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZQWFYIRKCUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668922 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethoxyphenyl)-3-(6-methylpyridin-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide](/img/structure/B5685225.png)


![N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5685240.png)





![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B5685291.png)

![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5685311.png)
![1-methyl-2-morpholin-4-yl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5685313.png)
